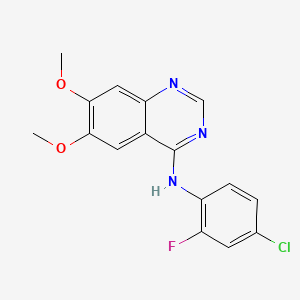

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ZM 306416 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. La réaction implique généralement la condensation de la 4-chloro-2-fluoroaniline avec la 6,7-diméthoxyquinazoline dans des conditions spécifiques pour former le produit souhaité .

Méthodes de production industrielle

La production industrielle de ZM 306416 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et peut être dissous dans le diméthylsulfoxyde (DMSO) pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

ZM 306416 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier le noyau de la quinazoline.

Substitution : Les réactions de substitution, en particulier sur le cycle aromatique, peuvent conduire à la formation de différents analogues

Réactifs et conditions courants

Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Agents halogénants ou nucléophiles pour les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de ZM 306416, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

ZM 306416 a une large gamme d'applications de recherche scientifique, notamment :

Oncologie : Il est utilisé pour étudier l'inhibition de VEGFR et EGFR dans les cellules cancéreuses, en particulier dans le cancer du poumon non à petites cellules (CPNPC) et d'autres types de cancer

Angiogenèse : Le composé est précieux dans la recherche axée sur l'inhibition de l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins, qui est crucial dans la croissance tumorale et la métastase

Biologie : ZM 306416 est utilisé pour étudier les voies de signalisation cellulaire et le rôle de VEGFR et EGFR dans divers processus biologiques

Médecine : Applications thérapeutiques potentielles dans le traitement des cancers et des maladies impliquant une angiogenèse anormale

Mécanisme d'action

ZM 306416 exerce ses effets en inhibant l'activité de la tyrosine kinase de VEGFR et EGFR. Il se lie au site de liaison à l'ATP de ces récepteurs, empêchant leur phosphorylation et l'activation subséquente des voies de signalisation en aval. Cette inhibition entraîne une réduction de la prolifération, de la migration et de l'angiogenèse cellulaires .

Applications De Recherche Scientifique

ZM 306416 has a wide range of scientific research applications, including:

Oncology: It is used to study the inhibition of VEGFR and EGFR in cancer cells, particularly in non-small cell lung cancer (NSCLC) and other types of cancer

Angiogenesis: The compound is valuable in research focused on inhibiting angiogenesis, the process of new blood vessel formation, which is crucial in tumor growth and metastasis

Biology: ZM 306416 is used to study cell signaling pathways and the role of VEGFR and EGFR in various biological processes

Medicine: Potential therapeutic applications in treating cancers and diseases involving abnormal angiogenesis

Mécanisme D'action

ZM 306416 exerts its effects by inhibiting the tyrosine kinase activity of VEGFR and EGFR. It binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, migration, and angiogenesis .

Comparaison Avec Des Composés Similaires

Composés similaires

ZM 323881 : Un autre inhibiteur de VEGFR avec des effets inhibiteurs similaires mais une structure chimique différente.

ZM 447439 : Un inhibiteur des kinases Aurora, qui jouent également un rôle dans la division cellulaire et la recherche sur le cancer.

ZM 39923 : Un inhibiteur sélectif de la Janus kinase 3 (JAK3), utilisé dans la recherche en immunologie

Unicité

ZM 306416 est unique en raison de son inhibition double de VEGFR et EGFR, ce qui en fait un outil polyvalent dans la recherche sur le cancer et l'angiogenèse. Sa forte puissance et sa sélectivité pour ces récepteurs le distinguent des autres composés similaires .

Activité Biologique

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as ZM 306416, is a synthetic compound belonging to the quinazoline family. It has garnered attention for its biological activities, particularly as an inhibitor of various tyrosine kinases involved in cancer progression. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₃ClFN₃O₂

- Molecular Weight : 333.74 g/mol

Inhibition of Tyrosine Kinases

This compound primarily acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor (VEGF) receptors.

-

EGFR Inhibition :

- The compound interacts with the ATP-binding site of EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. This is crucial in various cancers where EGFR is overexpressed.

- In vitro studies have demonstrated that ZM 306416 can significantly reduce the proliferation and migration of cancer cells, particularly in human melanoma A375P cells.

-

VEGF Receptor Inhibition :

- ZM 306416 also inhibits VEGF receptor tyrosine kinases (KDR and Flt), which are critical for angiogenesis in tumors. This inhibition may help in reducing tumor growth by limiting blood supply.

Apoptotic Pathways

Research indicates that ZM 306416 induces apoptosis in cancer cells through multiple mechanisms:

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Case Study 1: Efficacy against Melanoma

In a study focused on human melanoma A375P cells, ZM 306416 was used alongside other tyrosine kinase inhibitors (TKIs). The combination therapy significantly reduced cell viability compared to control groups, highlighting its potential as a therapeutic agent in melanoma treatment.

Case Study 2: Colorectal Cancer

Another investigation assessed the effects of ZM 306416 on colorectal cancer cells (HCT116). The compound induced apoptosis through activation of caspase pathways and increased levels of reactive oxygen species (ROS), suggesting its utility as a lead compound for developing new anticancer therapies targeting colorectal cancer .

Propriétés

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUIUSRCUKUUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416176 | |

| Record name | ZM 306416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690206-97-4 | |

| Record name | ZM 306416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ZM-306416?

A1: ZM-306416 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) [, , ]. It primarily targets VEGFR1 (FLT1) and VEGFR2 (KDR), inhibiting their kinase activity [, ]. By blocking these receptors, ZM-306416 disrupts VEGF signaling pathways, which are crucial for angiogenesis (blood vessel formation) and various cellular processes.

Q2: How does ZM-306416 impact cellular processes beyond angiogenesis?

A2: Research suggests that ZM-306416 can influence cell proliferation and migration in specific cell types. For instance, in human melanoma A375P cells, ZM-306416 significantly reduced both cell proliferation and migration []. Similarly, in trophoblast cells, inhibiting the PGF/FLT1 signaling pathway using ZM-306416 negatively impacted cell proliferation and migration []. This indicates a broader role of ZM-306416 in modulating cellular behavior beyond angiogenesis.

Q3: What is the role of ZM-306416 in studying bone formation?

A3: Studies using primary human alveolar osteoblasts (HAOBs) have demonstrated the importance of the VEGF/VEGFR1 pathway in bone formation []. When these cells were treated with ZM-306416, a dose-dependent decrease in mineralization was observed, suggesting that VEGFR1 signaling is crucial for osteoblast differentiation and maturation [].

Q4: Has ZM-306416 shown any potential in cancer research?

A4: While primarily known as a VEGFR inhibitor, ZM-306416 has also been investigated for its potential in cancer treatment. Research indicates that it might be a potent inhibitor of epidermal growth factor receptor (EGFR) function []. Moreover, a study utilizing multi-omics networks and screening data suggested ZM-306416 as a potential targeted therapy for non-small cell lung cancer (NSCLC) [].

Q5: Are there any known limitations or challenges associated with ZM-306416?

A5: One study revealed that ZM-306416 did not affect the VEGF121-induced decrease in transendothelial electrical resistance (TEER) in Schlemm’s canal endothelial (SCE) cells, indicating that its inhibitory effect might be specific to certain VEGFR subtypes or cellular contexts []. Further research is needed to fully understand the specificities and limitations of ZM-306416 in different biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.